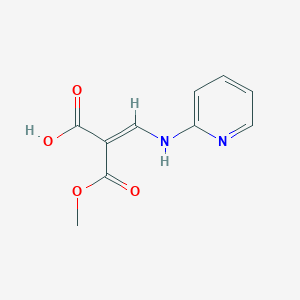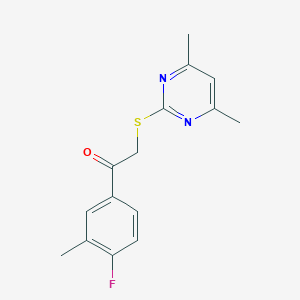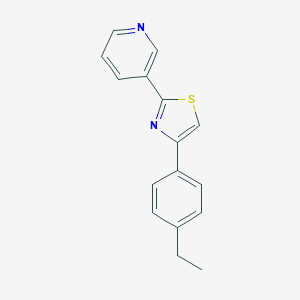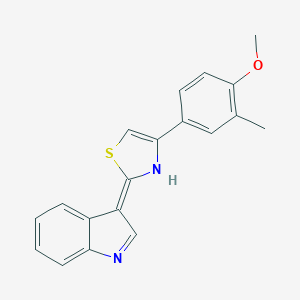
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of isoxazolecarboxylates, which are known for their diverse biological activities. The unique chemical structure of Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate makes it a promising candidate for various research applications, including drug discovery, chemical biology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antitumor, and antifungal properties. It has also been investigated for its potential use in drug discovery and chemical biology.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate. One possible direction is to investigate its potential use in drug discovery and chemical biology. This compound has been shown to exhibit potent biological activity, and it may have potential as a lead compound for the development of new drugs. Another possible direction is to investigate its mechanism of action in more detail. Understanding how Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate exerts its biological effects could provide valuable insights into cellular processes and could lead to the development of new therapeutic strategies. Finally, further studies could investigate the potential of Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate as a tool for investigating various biological processes, such as inflammation or cancer.
Méthodes De Synthèse
The synthesis of Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate involves the reaction of benzyl bromide with 3-mesityl-5-phenyl-4,5-dihydroisoxazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate.
Applications De Recherche Scientifique
Benzyl 3-mesityl-5-phenyl-4,5-dihydro-4-isoxazolecarboxylate has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties. It has also been investigated for its potential use in drug discovery and chemical biology.
Propriétés
Formule moléculaire |
C26H25NO3 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
benzyl (4R,5R)-5-phenyl-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C26H25NO3/c1-17-14-18(2)22(19(3)15-17)24-23(25(30-27-24)21-12-8-5-9-13-21)26(28)29-16-20-10-6-4-7-11-20/h4-15,23,25H,16H2,1-3H3/t23-,25+/m1/s1 |
Clé InChI |
SNGUJHXDBACNEW-NOZRDPDXSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)C2=NO[C@H]([C@@H]2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(C2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=NOC(C2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)

![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)
![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)
![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B289478.png)

